Potassium (2,4-dichlorophenoxy)acetate
Potassium (2,4-dichlorophenoxy)acetate
Brand Name:
Vulcanchem
CAS No.:
14214-89-2
VCID:
VC20987951
InChI:
InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1
SMILES:
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+]
Molecular Formula:
C8H5Cl2KO3
Molecular Weight:
259.12 g/mol
Potassium (2,4-dichlorophenoxy)acetate
CAS No.: 14214-89-2
Cat. No.: VC20987951
Molecular Formula: C8H5Cl2KO3
Molecular Weight: 259.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14214-89-2 |
|---|---|
| Molecular Formula | C8H5Cl2KO3 |
| Molecular Weight | 259.12 g/mol |
| IUPAC Name | potassium;2-(2,4-dichlorophenoxy)acetate |
| Standard InChI | InChI=1S/C8H6Cl2O3.K/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | XKTWNXNNDKRPHR-UHFFFAOYSA-M |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[K+] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator